N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a synthetic amide derivative characterized by a biphenyl core substituted with a hydroxypropyl group and a 4-fluorophenylacetamide moiety. Such compounds are typically synthesized via coupling reactions between carboxylic acids (e.g., flurbiprofen) and amines, mediated by agents like DCC or HATU, to yield bioactive hybrids .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO2/c1-23(27,16-25-22(26)15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,27H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVSPWGNKGNGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its synthesis, biological mechanisms, and effects on various cellular processes, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety, a hydroxypropyl chain, and a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 365.43 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and therapeutic efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Biphenyl Intermediate : This can be achieved through Suzuki coupling reactions.
- Hydroxypropylation : The biphenyl intermediate is reacted with an epoxide to introduce the hydroxypropyl group.
- Acetamide Formation : Finally, acetamide formation occurs through reaction with 4-fluorophenyl acetic acid or its derivatives.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Cell Signaling Modulation : The compound influences several signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
-
Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
These results indicate a promising therapeutic potential for treating specific types of cancer.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 (Breast) 5.0 70 HT-29 (Colon) 4.5 65 - Anti-inflammatory Effects : Research indicates that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models.
Toxicity and Safety Profile
While the compound shows significant biological activity, its safety profile is crucial for therapeutic applications. Toxicity studies in animal models indicate that at therapeutic doses, it exhibits minimal adverse effects; however, higher doses may lead to hepatotoxicity and nephrotoxicity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : DCC-mediated reactions (e.g., ) generally achieve higher yields compared to Schotten–Baumann methods (e.g., 65–70% in ), but require stringent anhydrous conditions.
- Bioactivity : The amphetamine hybrid () may target neurological pathways, while the coumarin hybrid () leverages fluorescence for imaging applications.
Arylacetamide Derivatives with Fluorophenyl Groups
Compounds bearing 4-fluorophenyl or biphenyl motifs exhibit enhanced metabolic stability and target affinity. Notable examples include:
Key Observations :
- Fluorine Effects : Fluorine atoms enhance lipophilicity and bioavailability, as seen in and .
- Structural Complexity : The hexafluorinated compound () requires advanced purification techniques (e.g., recrystallization) but shows promise in oncology.
Amides with Heterocyclic Moieties
Heterocycles like pyrazoles or coumarins are integrated to modulate solubility or target specificity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
